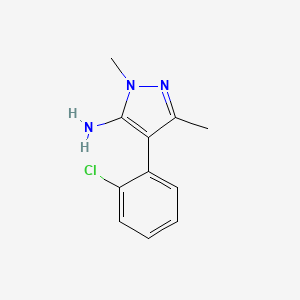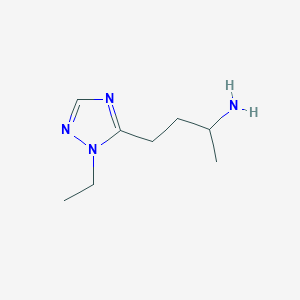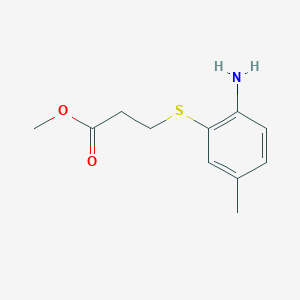
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and properties.
Preparation Methods
The synthesis of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-(tert-butyl)-1-methyl-1h-1,2,4-triazole with propylamine under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.
Addition: The compound can undergo addition reactions with electrophiles, such as aldehydes or ketones, to form imines or other addition products
Scientific Research Applications
3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the amine group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds to 3-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other triazole-containing amines and substituted amines. Some examples are:
3-(tert-butyl)-1-methyl-1h-1,2,4-triazole: Lacks the propylamine side chain but shares the triazole and tert-butyl groups.
1-methyl-1h-1,2,4-triazole-3-amine: Similar triazole structure but without the tert-butyl group.
N-propyl-1h-1,2,4-triazole-3-amine: Contains a propyl group but lacks the tert-butyl substituent.
The uniqueness of this compound lies in its combination of the triazole ring, tert-butyl group, and propylamine side chain, which together confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H20N4 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H20N4/c1-10(2,3)9-12-8(6-5-7-11)14(4)13-9/h5-7,11H2,1-4H3 |
InChI Key |
SOCFBBFBNPMPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=N1)CCCN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


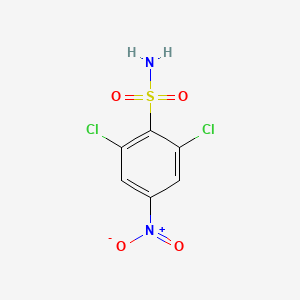


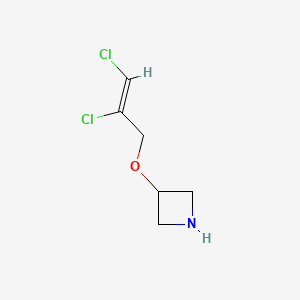
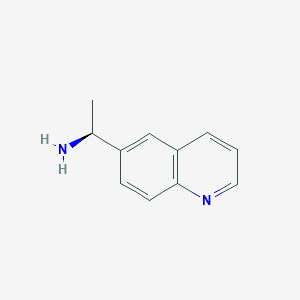
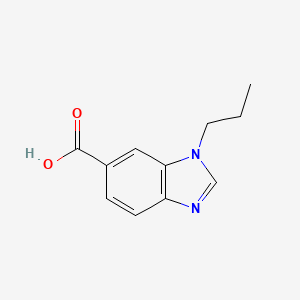
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
